Nonyl trichloroacetate
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Overview
Description
Preparation Methods
Nonyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with nonanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion .
Chemical Reactions Analysis
Nonyl trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form trichloroacetic acid and nonanol.
Reduction: It can be reduced to form nonyl dichloroacetate or nonyl monochloroacetate under specific conditions.
Substitution: The chlorine atoms in the trichloroacetate moiety can be substituted with other nucleophiles, such as amines or thiols, to form corresponding derivatives
Scientific Research Applications
Nonyl trichloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the preparation of surfactants and emulsifiers.
Biology: It is utilized in biochemical studies to precipitate proteins and nucleic acids, aiding in the purification and analysis of these macromolecules.
Medicine: this compound derivatives are explored for their potential use in drug delivery systems and as active pharmaceutical ingredients.
Industry: It is employed in the formulation of industrial cleaning agents and as a component in certain types of coatings and adhesives .
Mechanism of Action
The mechanism of action of nonyl trichloroacetate involves its ability to interact with biological macromolecules. In biochemical applications, it precipitates proteins and nucleic acids by disrupting their solubility in aqueous solutions. This property is leveraged in various purification protocols. The ester linkage in this compound can also undergo hydrolysis, releasing trichloroacetic acid, which further contributes to its biochemical activity .
Comparison with Similar Compounds
Nonyl trichloroacetate can be compared with other trichloroacetate esters, such as:
- Methyl trichloroacetate
- Ethyl trichloroacetate
- Butyl trichloroacetate
These compounds share similar chemical properties but differ in their ester groups, which can influence their solubility, reactivity, and applications. This compound is unique due to its longer nonyl chain, which imparts distinct hydrophobic characteristics and makes it suitable for specific industrial and biochemical applications .
Properties
CAS No. |
65611-32-7 |
---|---|
Molecular Formula |
C11H19Cl3O2 |
Molecular Weight |
289.6 g/mol |
IUPAC Name |
nonyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C11H19Cl3O2/c1-2-3-4-5-6-7-8-9-16-10(15)11(12,13)14/h2-9H2,1H3 |
InChI Key |
KZFXYGVHWVJDHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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